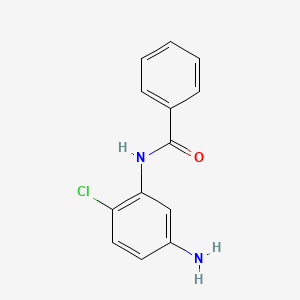

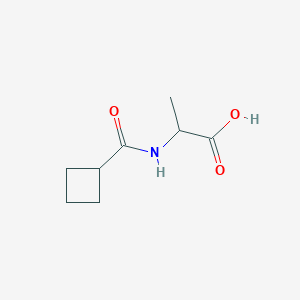

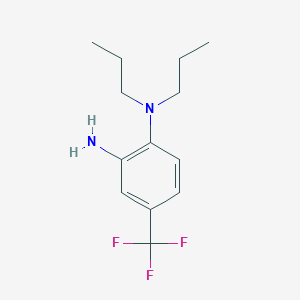

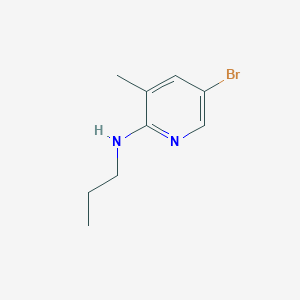

![molecular formula C10H19N3 B3023314 N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 920479-76-1](/img/structure/B3023314.png)

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

Overview

Description

“N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride” is a chemical compound with the molecular weight of 167.25 . The IUPAC name for this compound is N-ethyl-N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine . It is stored at a temperature of 28°C .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . A common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3/c1-5-10-6-9-11-7(2)8(3)12(9)4/h10H,5-6H2,1-4H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms .Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions . For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .It is stored at a temperature of 28°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Cancer Immunotherapy and Fibrosis Treatment

Recent studies have identified N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride (also known as EW-7197) as a potent and selective inhibitor of TGF-βI receptor kinase. TGF-β signaling plays a critical role in cancer progression and fibrosis. This compound shows promise as an oral therapeutic agent for cancer immunotherapy and fibrosis treatment.

Safety and Hazards

Mechanism of Action

Target of Action

The compound, N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The interaction with their targets can lead to a variety of changes, including the inhibition or activation of enzymes, modulation of ion channels, or interference with DNA or protein synthesis

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or modulate the activity of various enzymes

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the specific biological targets it interacts with. Imidazole derivatives can have a wide range of effects, from inhibiting the growth of bacteria or cancer cells to reducing inflammation or allergic reactions

properties

IUPAC Name |

N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJADFFPXKFUDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CNC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)